Bienvenue dans la boutique en ligne BenchChem!

Azepexole (hydrochloride)

Adrenergic Pharmacology Receptor Selectivity Cardiovascular Research

Choose Azepexole HCl for definitive α2-adrenoceptor research. Unlike clonidine or guanfacine, its >300-fold selectivity over α1-adrenoceptors eliminates confounding vasoconstriction, ensuring unambiguous attribution of cardiovascular, neurochemical, and behavioral effects to α2-activation alone. Essential for pithed rat models, presynaptic autoreceptor dissection, and human ex vivo vascular studies where mixed pharmacology is unacceptable. Request a quote or order online with global shipping.

Molecular Formula C9H16ClN3O
Molecular Weight 217.69 g/mol
CAS No. 36067-72-8
Cat. No. B1662323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepexole (hydrochloride)
CAS36067-72-8
Synonyms2-amino-6-ethyl-4,5,7,8-tetrahydro-6H-oxazolo(5,4-d)azepine dihydrochloride
azepexole
azepexole, dihydrochloride
azepoxol
B HT-933
B-HT 933
BHT 933
Molecular FormulaC9H16ClN3O
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCCN1CCC2=C(CC1)OC(=N2)N.Cl
InChIInChI=1S/C9H15N3O.ClH/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7;/h2-6H2,1H3,(H2,10,11);1H
InChIKeyRISPXEICLQYFJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azepexole Hydrochloride (CAS 36067-72-8): A Highly Selective α2-Adrenoceptor Agonist for Cardiovascular and Neuropharmacology Research Procurement


Azepexole hydrochloride (also known as B-HT 933 dihydrochloride) is a potent and selective agonist of α2-adrenoceptors . It demonstrates subtype-specific binding affinities with pKi values of 8.3, 7.6, and 7.5 for the α2A-, α2B-, and α2C-adrenoceptor subtypes, respectively . Its defining characteristic is a greater than 300-fold selectivity for α2-adrenoceptors over α1-adrenoceptors, establishing it as a crucial pharmacological tool for dissecting α2-mediated physiological and behavioral responses without confounding α1-activation .

Why Azepexole Cannot Be Casually Substituted: The Critical Role of Quantitative α2-Selectivity in Ensuring Reproducible Experimental Outcomes


Substituting azepexole hydrochloride with another 'α2-agonist' like clonidine or guanfacine introduces significant experimental variability due to their distinct pharmacological fingerprints [1]. While often grouped together, these compounds differ profoundly in their receptor subtype selectivity, intrinsic efficacy at presynaptic versus postsynaptic sites, and susceptibility to antagonism [2][3]. For instance, clonidine acts as a potent agonist at both α2- and α1-adrenoceptors, whereas azepexole's >300-fold selectivity for α2-receptors ensures observed effects can be more confidently attributed to α2-activation [1][4]. Direct comparative studies reveal that azepexole's unique profile translates into differential effects on baroreflex sensitivity, noradrenaline release, and even behavioral outcomes when compared to other α2-agonists [2][5]. The quantitative evidence presented below details these crucial distinctions, demonstrating why generic substitution is not a viable strategy for precise scientific inquiry.

Azepexole Hydrochloride Quantitative Differentiation Guide: Head-to-Head Evidence Against Clonidine, B-HT 920, UK-14,304, and Guanfacine


Azepexole Exhibits Superior α2/α1-Adrenoceptor Selectivity Compared to the Prototypical Agonist Clonidine

In the pithed rat model, the vasopressor response to azepexole (B-HT 933) is highly sensitive to antagonism by the α2-selective antagonist yohimbine but completely insensitive to the α1-selective antagonist prazosin. This contrasts sharply with clonidine, whose pressor response is moderately affected by both antagonists, confirming azepexole's superior functional selectivity for postsynaptic α2-adrenoceptors [1].

Adrenergic Pharmacology Receptor Selectivity Cardiovascular Research

Azepexole Differentiates from B-HT 920 and Clonidine in a Behavioral Model of α2-Adrenoceptor Activation

In a direct comparative study on motor activation in 10-day-old rat pups, the dose required to elicit a behavioral syndrome (locomotor activity and wall-climbing) was markedly different among α2-agonists. Azepexole (B-HT 933) only induced the behavior at the highest dose tested (50 mg/kg), in stark contrast to clonidine which was effective at doses as low as 0.1 mg/kg [1]. This suggests azepexole interacts with a distinct receptor population or has lower intrinsic efficacy at the receptors mediating this specific behavioral response.

Behavioral Pharmacology Neuropharmacology Drug Discrimination

Azepexole is a Partial Agonist at Presynaptic α2-Adrenoceptors Regulating Noradrenaline Release, in Contrast to Full Agonists UK-14,304 and Clonidine

Using in vivo microdialysis in rat frontal cortex, the effect of locally applied α2-agonists on endogenous noradrenaline (NA) overflow was quantified. While all agonists caused a decrease, the maximal effect (Emax) differed substantially. UK-14,304 and moxonidine reduced NA overflow to 10-15% of control, clonidine to 30%, and azepexole to only 50% of control levels, identifying azepexole as a partial agonist at these presynaptic receptors [1].

Neurochemistry Presynaptic Modulation In Vivo Microdialysis

Azepexole Provides a Shorter Duration of Action than Guanfacine in Human Cardiovascular Studies

A comparative clinical study in hypertensive patients and normotensive subjects directly assessed the duration of the hypotensive effect for two α2-agonists. A single oral dose of guanfacine provided a hypotensive effect lasting 24-30 hours, whereas the effect of azepexole was significantly shorter, lasting only about 8 hours [1].

Clinical Pharmacology Hypertension Pharmacokinetics/Pharmacodynamics

Azepexole-Induced Vasoconstriction in Human Arterioles is Exclusively Mediated by α2-Adrenoceptors, Unlike Clonidine and Guanfacine

In a human model using forearm plethysmography, the vasoconstrictor effect of intra-arterially infused azepexole was completely abolished by the α2-antagonist yohimbine but was unaffected by the α1-antagonist doxazosin. In contrast, the vasoconstriction induced by clonidine and guanfacine was only partially blocked by each antagonist individually, indicating that both compounds recruit α1-adrenoceptors to mediate their vascular effects in humans [1].

Vascular Pharmacology Receptor Selectivity Translational Research

Azepexole Demonstrates a Unique Antagonist Susceptibility Profile, Distinguishing It from Clonidine at Prejunctional α2-Adrenoceptors

In the rat vas deferens, the α2-adrenoceptor antagonist SK&F 104078 significantly blocked the prejunctional effects of clonidine and M-7 but had no effect on the responses to azepexole (B-HT 933), UK-14,304, xylazine, and B-HT 920 [1]. This differential sensitivity to antagonism provides strong evidence for heterogeneity among prejunctional α2-adrenoceptors and positions azepexole as a key tool for identifying and characterizing pharmacologically distinct receptor populations.

Receptor Pharmacology Prejunctional Modulation Antagonist Selectivity

Optimal Scientific Application Scenarios for Azepexole Hydrochloride Based on Evidence-Based Differentiation


Dissecting α2- vs. α1-Adrenoceptor Contributions to Cardiovascular Regulation In Vivo

Azepexole is the preferred α2-agonist for in vivo cardiovascular studies (e.g., pithed rat, conscious animal models) where unambiguous attribution of an effect to α2-receptors is paramount. Its >300-fold selectivity over α1-receptors and its demonstrated resistance to α1-antagonism [1] ensures that observed changes in blood pressure, heart rate, or vascular resistance are not confounded by direct α1-mediated vasoconstriction, a known limitation of tools like clonidine [1]. This makes azepexole essential for studies investigating the specific role of central and peripheral α2-adrenoceptors in blood pressure control and autonomic regulation [2].

Probing the Functional Heterogeneity of Presynaptic α2-Adrenoceptors in Neurotransmitter Release

For neuroscientists studying the modulation of neurotransmitter release, azepexole serves as a critical tool to probe the functional heterogeneity of presynaptic α2-adrenoceptors. Its partial agonist profile on noradrenaline release in the cortex (maximal 50% inhibition) contrasts with full agonists like UK-14,304 [1]. Furthermore, its unique resistance to antagonism by SK&F 104078 at prejunctional sites in the vas deferens distinguishes it from other agonists like clonidine [2]. Azepexole is therefore indispensable for experiments designed to pharmacologically dissect and classify distinct presynaptic α2-adrenoceptor subtypes or signaling states.

Isolating α2-Adrenoceptor-Mediated Effects in Human Vascular Pharmacology Studies

In translational research using human ex vivo tissue baths or in vivo models like forearm plethysmography, azepexole is the gold-standard α2-agonist. Direct evidence shows that its vasoconstrictor effect in human arterioles is exclusively mediated by α2-adrenoceptors and is fully abolished by yohimbine, with no detectable α1-component [1]. This contrasts with other clinically-used α2-agonists (clonidine, guanfacine) which exhibit mixed pharmacology [1]. Azepexole is therefore the only reliable tool for definitively establishing the contribution of postjunctional α2-adrenoceptors to human vascular tone and reactivity.

Behavioral Pharmacology Studies Requiring a Selective α2-Agonist with a Distinct In Vivo Profile

Azepexole's unique in vivo profile, characterized by its low potency in eliciting certain α2-mediated behaviors (e.g., motor activation in rat pups) compared to clonidine [1], makes it a valuable tool in behavioral pharmacology. It can be used in drug discrimination studies or in models of sedation, analgesia, and motor control to help parse the specific receptor mechanisms (e.g., α2A vs. α2B vs. α2C subtypes or pre- vs. post-synaptic loci) underlying complex behavioral outputs. Its distinct behavioral signature allows for the creation of more refined experimental designs to differentiate the functional roles of various α2-adrenoceptor populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azepexole (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.